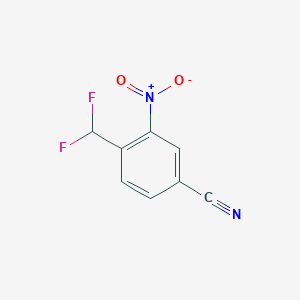
4-(Difluoromethyl)-3-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-3-nitrobenzonitrile is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a benzonitrile core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the nitration of a difluoromethyl-substituted benzonitrile using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the difluoromethylation of a nitrobenzonitrile precursor using difluoromethylation reagents such as chlorodifluoromethane (ClCF2H) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-3-nitrobenzonitrile often employs continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, resulting in higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 4-(Difluoromethyl)-3-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-3-nitrobenzonitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-3-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)-3-nitrobenzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2-nitrobenzonitrile: Similar structure but with the nitro group in a different position.
Uniqueness: 4-(Difluoromethyl)-3-nitrobenzonitrile is unique due to the specific positioning of the difluoromethyl and nitro groups, which can influence its reactivity and interaction with biological targets. The presence of the difluoromethyl group can also enhance the compound’s stability and lipophilicity compared to its trifluoromethyl analogs .
Propiedades
Fórmula molecular |
C8H4F2N2O2 |
|---|---|
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-3-nitrobenzonitrile |
InChI |
InChI=1S/C8H4F2N2O2/c9-8(10)6-2-1-5(4-11)3-7(6)12(13)14/h1-3,8H |
Clave InChI |
CNAQUAJHRUXPMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


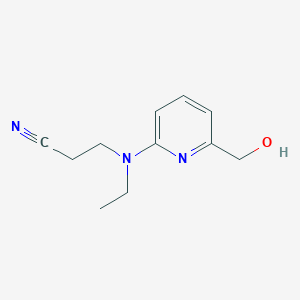
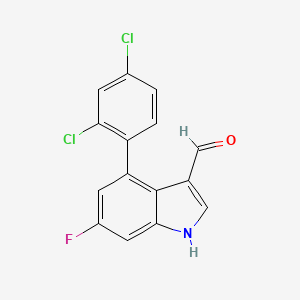
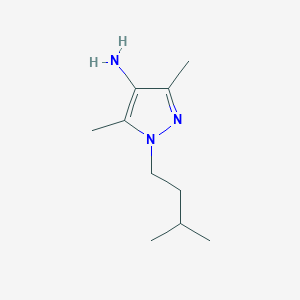
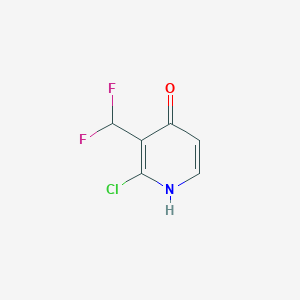
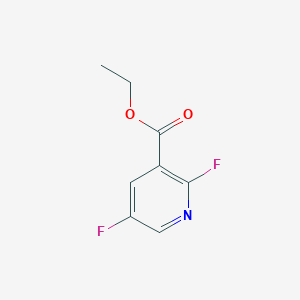
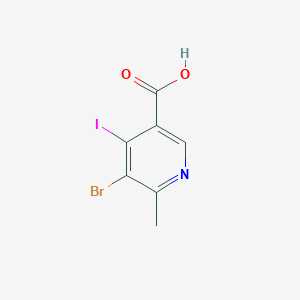
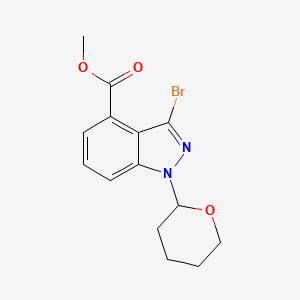

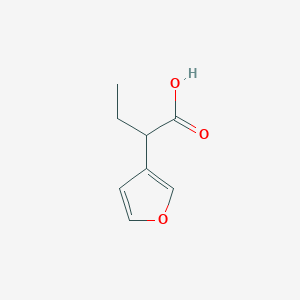

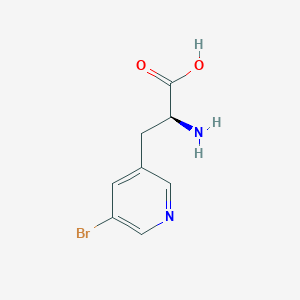
![3-Bromobenzo[d]isoxazol-4-ol](/img/structure/B13088055.png)
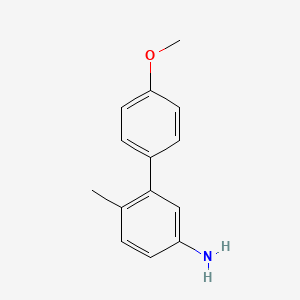
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)
